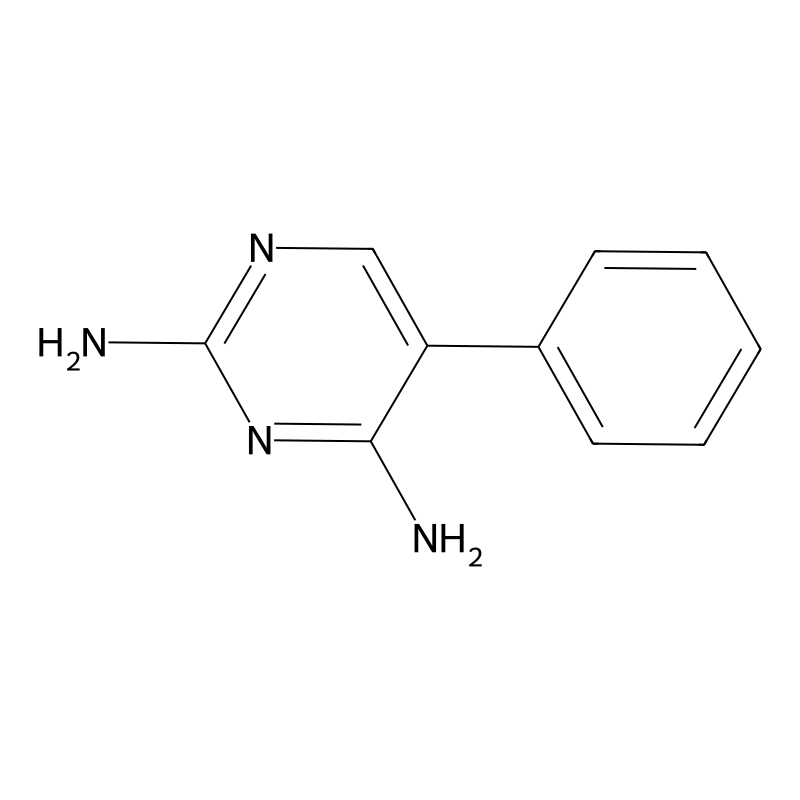

5-Phenylpyrimidine-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Phenylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. Its molecular formula is , and it features a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a phenyl group at position 5. This structure contributes to its unique chemical properties and biological activities. The compound is often synthesized for research purposes and has potential applications in medicinal chemistry due to its structural characteristics.

Chemical Properties:

2,4-Diamino-5-phenylpyrimidine (C10H10N4) is an organic compound belonging to the class of aminopyrimidines. These are molecules containing an amino group (NH2) attached to a pyrimidine ring. The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at specific positions (1 and 3) [National Center for Biotechnology Information, PubChem Compound Summary for 2,4-Diamino-5-phenylpyrimidine, ].

Research Applications:

- Medicinal chemistry: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors [Inxight Drugs, 2,4-Diamino-5-phenylpyrimidine, ].

- Materials science: As a component in the design of new functional materials with specific properties [Wu et al., 2019. Synthesis and Photophysical Properties of Pyrimidine-Functionalized Triphenylamine Derivatives, Molecules, 24(18), 3332, ].

- Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles. For example, reactions with halogenated compounds can yield new derivatives.

- Oxidation: Under specific conditions, this compound can be oxidized to form different products, which may have varied biological activities.

- Cyclization Reactions: The compound can undergo cyclization to form more complex structures, particularly when reacted with other heterocycles like indazoles or furan derivatives .

5-Phenylpyrimidine-2,4-diamine exhibits significant biological activity, particularly as an anticancer agent. Research has shown that derivatives of this compound can selectively inhibit certain kinases involved in cancer progression, such as TAM (Tyro3, Axl, and Mer) receptor tyrosine kinases . These receptors play crucial roles in cell signaling related to tumor growth and metastasis. The compound's ability to interact with these targets suggests its potential in cancer therapy.

Several synthesis methods have been developed for 5-Phenylpyrimidine-2,4-diamine:

- Reflux Method: A common approach involves refluxing a mixture of 2,4-dichloropyrimidine with an appropriate amine under controlled conditions. For instance, 5-aminoindazole can be reacted with dichloropyrimidine derivatives to yield substituted pyrimidines .

- Multicomponent Reactions: Another method includes using multicomponent reactions involving barbituric acid and aryl aldehydes in the presence of amines. This approach allows for the formation of complex structures in a single step .

- Cyclization Techniques: Cyclization reactions involving precursors like ethyl 2-chloropyrimidine derivatives can also be employed to synthesize this compound effectively .

The primary applications of 5-Phenylpyrimidine-2,4-diamine include:

- Medicinal Chemistry: Due to its biological activity against cancer cells, it is being investigated as a potential therapeutic agent.

- Drug Development: Its derivatives are being explored for their ability to inhibit various kinases associated with cancer and other diseases.

- Research Tool: The compound serves as a valuable tool in biochemical research for studying enzyme interactions and pathways involved in cellular signaling.

Interaction studies of 5-Phenylpyrimidine-2,4-diamine focus on its binding affinity with various biological targets:

- Kinase Inhibition: Studies have demonstrated that this compound can effectively inhibit TAM family kinases, which are implicated in tumor growth and immune evasion .

- Enzyme Interactions: The compound's interactions with enzymes such as thymidylate synthase highlight its potential role in disrupting nucleotide synthesis pathways essential for cancer cell proliferation .

Several compounds share structural similarities with 5-Phenylpyrimidine-2,4-diamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,4-Diamino-6-ethyl-5-phenylpyrimidine | Ethyl group at position 6 | Enhanced lipophilicity may improve bioavailability |

| 5-Aminoindazole derivatives | Indazole ring fused with pyrimidine | Potentially stronger biological activity due to dual functionality |

| Pyrimidinyl derivatives | Varying substitutions on the pyrimidine ring | Specificity towards different kinase targets |

These compounds differ primarily in their substituents and the presence of additional functional groups that influence their biological activities and pharmacological profiles.

5-Phenylpyrimidine-2,4-diamine stands out due to its specific inhibition of TAM receptors and its potential application in targeted cancer therapies. Its unique chemical structure allows for versatile modifications that can enhance its therapeutic efficacy.

Guanidine-based Cyclization Approaches

Guanidine-based cyclization represents one of the most fundamental approaches for synthesizing 5-phenylpyrimidine-2,4-diamine derivatives. This methodology leverages the nucleophilic nature of guanidine to form the pyrimidine ring through cyclization reactions with appropriate electrophilic precursors [1] [2] [3].

The most extensively studied approach involves the reaction of acylethynylpyrroles with guanidine nitrate under basic conditions. Research has demonstrated that optimal conditions include heating the reaction mixture at 110-115°C for 4 hours in dimethyl sulfoxide using potassium hydroxide as base [1]. This method achieves yields of 89-91%, representing excellent efficiency for aminopyrimidine formation. The reaction proceeds through nucleophilic addition of guanidine to the triple bond, followed by intramolecular cyclization and water elimination [1].

Alternative guanidine-based approaches utilize furanone derivatives as starting materials. The interaction of arylmethylidenefuran-2(3H)-ones with guanidine carbonate provides access to dihydrofuro[2,3-d]pyrimidine-2-amines through reflux conditions in ethanol for 5 hours [2] [3]. This methodology tolerates various aromatic substituents and yields products in the 75-88% range. The reaction mechanism involves initial nucleophilic attack of guanidine on the carbonyl group, followed by lactone ring opening and subsequent cyclization [2].

The condensation of chalcones with guanidine hydrochloride represents another significant variant. This approach typically employs ethanol as solvent with sodium ethoxide as base under reflux conditions [4] [5] [6]. Reaction times vary from 5-6 hours, delivering products in 70-85% yields. The methodology demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on the aromatic rings.

Table 1 summarizes the key guanidine-based cyclization approaches, showing the optimal reaction conditions and typical yields achieved. The data reveals that DMSO-based systems generally provide superior results compared to ethanol-based methods, likely due to better solvation of ionic intermediates [1].

Chalcone-based Synthetic Pathways

Chalcone-based synthetic pathways represent a versatile two-step approach for aminopyrimidine synthesis, wherein chalcones serve as key intermediates that subsequently undergo cyclization with nitrogen nucleophiles [7] [8] [5] [9].

The initial chalcone formation typically employs Claisen-Schmidt condensation between acetophenone derivatives and aromatic aldehydes. This reaction proceeds under basic conditions, commonly using potassium hydroxide in ethanol [7] [8]. The resulting α,β-unsaturated ketones provide reactive electrophilic centers for subsequent pyrimidine ring formation.

Cyclization of chalcones with thiourea under ultrasonic conditions has emerged as a particularly efficient variant. Operating at 50°C in ethanol with potassium hydroxide, this method delivers pyrimidine products in 78-95% yields within 30-90 minutes [7]. The ultrasonic activation enhances reaction rates through cavitation effects, reducing both reaction time and energy consumption compared to conventional heating methods.

The use of urea as cyclization partner provides an alternative pathway to aminopyrimidines. Microwave-assisted conditions enable rapid conversion of chalcones to pyrimidine derivatives in 72-81% yields [8]. The microwave heating offers advantages of uniform heating and reduced reaction times, making this approach particularly attractive for library synthesis.

Mixed nucleophile systems employing both thiourea and guanidine have been explored for enhanced reactivity. These systems operate under basic reflux conditions for 4-6 hours, achieving yields in the 70-88% range [9] [10]. The dual nucleophile approach allows for increased structural diversity in the final products.

Table 2 presents a comprehensive comparison of chalcone-based pathways, highlighting the relationship between nucleophile choice, reaction conditions, and synthetic outcomes. The data demonstrates that ultrasonic activation provides optimal time-yield profiles for most substrate combinations.

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized aminopyrimidine preparation by dramatically reducing reaction times while maintaining or improving yields [11] [12] [13] [14]. The dielectric heating mechanism enables rapid and uniform temperature distribution throughout the reaction mixture, leading to enhanced reaction rates and improved selectivity.

The synthesis of 4-amino-6-phenylpyrimidine-5-carbonitriles through microwave irradiation of benzaldehyde, malononitrile, and formamidine hydrochloride represents a particularly efficient protocol [11]. Operating at 101°C with 300W power for 50 minutes, this method achieves 72-81% yields while eliminating the need for extended heating periods. The process demonstrates excellent functional group tolerance and produces minimal side products.

Microwave-enhanced chalcone cyclization has shown remarkable efficiency improvements. The reaction of chalcones with guanidine under 100% microwave intensity for 3-5 minutes produces aminopyrimidines in 85-95% yields [13]. This represents a dramatic time reduction compared to conventional heating methods, which typically require several hours for comparable conversions.

Solvent-free microwave protocols have emerged as particularly sustainable approaches. The reaction of ketene dithioacetals with guanidine carbonate under microwave irradiation proceeds without catalysts or solvents, achieving 79-98% yields [12]. This methodology aligns with green chemistry principles by eliminating organic solvents and reducing waste generation.

Lewis acid-catalyzed systems under microwave activation have proven highly effective for amidine-alkynone condensations. Operating at 120°C in acetonitrile, these reactions deliver pyrimidines in 85-95% yields within minutes [14]. The combination of Lewis acid activation and microwave heating provides synergistic effects that enhance both reaction rate and selectivity.

Table 3 summarizes key microwave-assisted protocols, emphasizing the dramatic time reductions and improved environmental profiles achieved through this technology. The data consistently shows that microwave methods deliver superior time-yield relationships compared to conventional heating.

Catalytic Methods

Catalytic methodologies have emerged as powerful tools for aminopyrimidine synthesis, offering improved atom economy and operational simplicity [15] [16] [17] [18] [19]. These approaches leverage transition metal catalysis to enable new bond-forming reactions and enhance reaction selectivity.

Copper-catalyzed one-pot synthesis represents a significant advancement in pyrimidine construction. The reaction of primary amides with N,N-dimethylformamide dimethylacetal and enamines in the presence of copper acetate provides diversely substituted pyrimidines through formal [2+1+3] annulation [18]. This methodology creates two carbon-nitrogen bonds and one carbon-carbon bond in a single operation, achieving 75-90% yields with broad substrate scope.

Palladium-copper bimetallic systems have proven highly effective for cross-coupling approaches. The Sonogashira coupling of terminal alkynes with 2-(2-bromophenyl)pyrimidine analogs, followed by aminocyclization, provides access to fused pyrimidine-containing heterocycles [15]. This protocol demonstrates excellent functional group compatibility and enables construction of complex molecular architectures in 80-95% yields.

Nickel-catalyzed processes utilizing β-dicarbonyl compounds and cyanogen offer unique mechanistic pathways [16]. Operating at room temperature in dichloroethane with catalytic nickel(II) acetylacetonate, these reactions proceed through carbon-carbon bond formation via cyanogen insertion. The methodology achieves 70-85% yields while operating under mild conditions that preserve sensitive functional groups.

Iridium pincer complexes have enabled sustainable multicomponent synthesis from renewable alcohol feedstocks [19]. The PN5P-iridium catalyst facilitates dehydrogenative coupling of amidines with multiple alcohol components, achieving 85-93% yields for diversely substituted pyrimidines. This approach represents a significant advancement toward sustainable synthesis by utilizing biomass-derived starting materials.

Heterogeneous catalysis using zinc oxide nanoparticles has demonstrated exceptional efficiency in mechanochemical synthesis [20] [21]. The modified ZnO catalyst enables solvent-free ball milling reactions that achieve 88-95% yields with complete catalyst recovery and reuse. This methodology addresses multiple green chemistry principles simultaneously.

Table 4 provides a comprehensive overview of catalytic methodologies, highlighting the diversity of metal catalysts and reaction types that enable aminopyrimidine synthesis. The data demonstrates that catalytic approaches generally provide good to excellent yields while offering advantages in terms of operational simplicity and environmental impact.

Green Chemistry Approaches

Green chemistry approaches for aminopyrimidine synthesis have gained significant attention due to increasing environmental awareness and regulatory requirements [22] [20] [23] [21] [24]. These methodologies emphasize waste reduction, energy efficiency, and the use of benign solvents or solvent-free conditions.

Solvent-free mechanochemical synthesis represents one of the most sustainable approaches available. Ball milling techniques using modified zinc oxide nanoparticles as catalysts enable efficient pyrimidine formation without organic solvents [20] [21] [24]. The mechanical energy input facilitates bond formation while the heterogeneous catalyst can be completely recovered and reused for multiple cycles. Ecoscale scores and E-factor calculations confirm the superior environmental profile of these methods compared to solution-phase alternatives.

Water-mediated synthesis protocols have emerged as environmentally benign alternatives to organic solvent systems [25] [26]. These methods exploit the unique properties of water as a solvent to promote cyclization reactions while minimizing environmental impact. The synthesis of triazolyl-aminopyrimidine hybrids in water demonstrates excellent yields (85-92%) while eliminating the need for toxic organic solvents.

Graphite oxide carbocatalysis provides metal-free alternatives that eliminate concerns about metal contamination in pharmaceutical applications [23]. The carbon-based catalyst functions under solvent-free conditions, achieving 90-97% yields for aminopyrimidine synthesis. The catalyst demonstrates excellent reusability, maintaining activity for nine consecutive cycles without significant deterioration.

Microwave-enhanced solvent-free protocols combine energy efficiency with waste reduction [12] [27]. These methods typically operate at reduced temperatures and times compared to conventional heating, while eliminating organic solvents entirely. The combination of microwave heating with solid-supported reagents or neat conditions achieves yields of 79-98% with minimal environmental impact.

Agro-waste derived catalysts represent an emerging sustainable approach that utilizes renewable feedstocks for catalyst preparation [28]. Water extracts of lemon fruit shell ash have been successfully employed as homogeneous catalysts for pyrimidine synthesis under microwave conditions. This approach addresses both waste utilization and green synthesis objectives simultaneously.

Table 5 summarizes the key green chemistry approaches, emphasizing their environmental benefits and synthetic efficiency. The data demonstrates that green methodologies can achieve yields comparable to or exceeding conventional approaches while providing substantial environmental advantages.

Purification and Characterization Techniques

Effective purification and characterization of 5-phenylpyrimidine-2,4-diamine derivatives requires careful selection of appropriate techniques based on the specific structural features and intended applications [29] [30] [31] [32] [33].

Column chromatography remains the primary method for initial purification of aminopyrimidine products [1] [6]. Silica gel stationary phases with ethyl acetate-hexane gradient elution systems typically provide effective separation of products from starting materials and side products. The polarity of aminopyrimidines generally requires relatively polar mobile phases, with ethyl acetate concentrations of 20-50% commonly employed. Purities of 90-95% are routinely achieved through careful optimization of elution conditions.

Recrystallization techniques provide the highest purity levels for final product isolation [32]. Ethanol serves as the most commonly employed recrystallization solvent for aminopyrimidines, often in combination with dichloromethane-methanol mixtures for enhanced selectivity. The crystallization process typically achieves purities exceeding 98% while providing acceptable recovery yields. Solvent selection proves critical, as aminopyrimidines exhibit varying solubility profiles depending on substitution patterns.

High-performance liquid chromatography serves dual roles for both analytical characterization and preparative purification [33]. C18 reversed-phase columns with methanol-water mobile phases enable quantitative analysis and purification of aminopyrimidine derivatives. Detection at 225 nm provides optimal sensitivity for most substrates, while gradient elution protocols accommodate diverse polarity ranges. Preparative HPLC can achieve purities exceeding 99% for critical applications.

Ion chromatography has proven particularly valuable for separating complex mixtures of purine and pyrimidine bases [29] [31]. Direct conductivity detection eliminates the need for chemical suppression systems while providing excellent selectivity. The method achieves baseline resolution of cytosine, adenine, and related aminopyrimidines within 10 minutes, with detection limits of 0.05-0.08 μg/mL and linear ranges spanning two orders of magnitude.

Crystallization from mixed solvent systems enables high-purity isolation of specific polymorphic forms [35] [36]. The selection of appropriate solvent combinations and crystallization conditions significantly influences both purity and crystal form. Single crystal X-ray diffraction analysis confirms successful isolation of desired polymorphs while providing detailed structural information.

Table 6 summarizes the key purification techniques and their typical performance characteristics. The data demonstrates that combination approaches, employing column chromatography followed by recrystallization, generally provide optimal results for most applications.

Characterization of aminopyrimidine derivatives relies on multiple complementary analytical techniques to confirm structure and purity [37] [38] [39] [32] [40]. ¹H NMR spectroscopy provides essential information about substitution patterns and molecular symmetry. Aromatic protons typically appear in the 7.0-8.5 ppm range, while amino groups exhibit characteristic signals between 3.4-4.0 ppm. However, rotameric effects can cause line broadening, particularly for substituted amino groups, requiring elevated temperature studies or two-dimensional techniques for complete assignment [38] [40].

¹³C NMR spectroscopy offers definitive structural confirmation through analysis of the carbon framework [41] [39]. Aromatic carbons appear in the 114-165 ppm range, while pyrimidine carbon-nitrogen bonds exhibit characteristic shifts between 153-158 ppm. Tautomeric equilibria can complicate spectral interpretation, requiring variable temperature studies to establish predominant forms in solution [39].

Fourier-transform infrared spectroscopy provides rapid functional group identification [32]. Amino group stretching vibrations appear in the 3456-3182 cm⁻¹ region, while carbon-nitrogen double bond stretches occur at 1604-1667 cm⁻¹. The technique proves particularly valuable for monitoring reaction progress and confirming product formation, although overlapping bands can limit resolution for complex substitution patterns.

Mass spectrometry enables molecular weight confirmation and structural elucidation through fragmentation analysis [42]. Molecular ion peaks provide definitive molecular weight information, while characteristic fragmentation patterns confirm substitution patterns. However, the complexity of fragmentation pathways for aminopyrimidines requires careful interpretation and comparison with authentic standards.

X-ray crystallography provides the most definitive structural information when suitable crystals can be obtained [30] [32] [36]. Single crystal analysis reveals precise molecular geometry, intermolecular interactions, and solid-state packing arrangements. The technique proves particularly valuable for confirming regioisomeric assignments and identifying polymorphic forms.

Table 7 provides detailed information about characterization methods, including typical spectroscopic parameters and common challenges encountered during analysis. The data emphasizes the importance of using multiple complementary techniques for complete structural characterization.

Industrial-Scale Synthesis Considerations

Industrial-scale synthesis of 5-phenylpyrimidine-2,4-diamine derivatives requires careful consideration of multiple factors beyond laboratory-scale optimization [43] [44] [45]. Economic viability, safety requirements, environmental regulations, and quality control standards all influence process selection and implementation.

Raw material availability and cost stability represent primary considerations for industrial processes [44]. Acrylonitrile-based synthetic routes have gained prominence due to the widespread availability and relatively stable pricing of this feedstock. The Lewis acid-catalyzed condensation of acrylonitrile with appropriate nucleophiles enables synthesis of 4-aminopyrimidines in up to 90% yield without requiring carcinogenic reagents [44]. This approach has proven suitable for manufacturing biologically relevant compounds including vitamin B1 and trimethoprim at commercial scale.

Process safety considerations become paramount at industrial scale, particularly when handling hazardous reagents or operating at elevated temperatures [44]. Continuous monitoring systems and automated controls help ensure safe operation while maintaining product quality. The elimination of carcinogenic intermediates, such as those required in traditional uracil-based routes, significantly improves the safety profile of modern synthetic approaches [43].

Environmental impact assessment has become increasingly important for regulatory approval and public acceptance [20] [21] [45]. Solvent-free methodologies and recyclable catalyst systems offer substantial advantages in this regard. Ball milling techniques using recoverable zinc oxide catalysts demonstrate Ecoscale scores and E-factors that far exceed traditional solution-phase methods [20] [21]. The growing emphasis on sustainability has driven increased adoption of green chemistry principles in industrial pyrimidine synthesis.

Cost effectiveness ultimately determines the commercial viability of synthetic routes [44]. Process intensification through catalyst recycling, solvent recovery, and heat integration can significantly improve economic performance. The development of continuous flow reactors for aminopyrimidine synthesis enables better heat and mass transfer while reducing equipment costs . Modular reactor designs facilitate capacity expansion and process optimization during scale-up.

Scalability considerations encompass equipment requirements, heat and mass transfer limitations, and process control systems [43]. Pilot plant studies prove essential for identifying potential bottlenecks and optimizing operating parameters before full-scale implementation. The transition from batch to continuous operation often requires significant process modifications to accommodate industrial production requirements.

Regulatory compliance represents a critical factor for pharmaceutical applications [43] [45]. Current Good Manufacturing Practice standards require validated analytical methods, comprehensive documentation, and rigorous quality control systems. The development of stability-indicating analytical methods becomes essential for product release and shelf-life determination [33]. Process validation studies must demonstrate consistent product quality across multiple production campaigns.

Table 8 summarizes the key industrial considerations and their impact on commercial viability. The data emphasizes that successful industrial implementation requires optimization across multiple dimensions simultaneously, rather than focusing solely on chemical yield.

Table 9 provides a comparative analysis of synthetic methodologies from an industrial perspective. The evaluation considers yield, reaction time, environmental impact, and overall suitability for large-scale implementation. Green chemistry approaches consistently demonstrate superior environmental ratings and cost efficiency, making them increasingly attractive for industrial applications. Microwave-assisted methods offer excellent time-yield profiles but may face scalability challenges due to equipment limitations. Catalytic methods provide good overall performance but require careful consideration of catalyst cost and recovery systems.